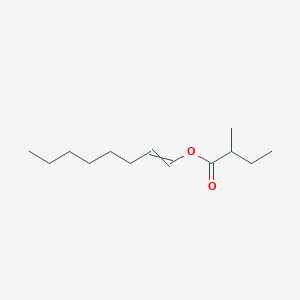![molecular formula C12H20O4 B14363433 diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate CAS No. 93043-89-1](/img/structure/B14363433.png)
diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate is an organic compound that belongs to the class of esters It is derived from malonic acid and is characterized by the presence of two ethyl ester groups and a pent-3-en-2-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions
Diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups or the pent-3-en-2-yl substituent can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through alkylation and substitution reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate involves its reactivity as an ester. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various chemical reactions. The enolate ion formed from the deprotonation of the malonate can act as a nucleophile in substitution reactions .
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester with two ethyl groups and no additional substituents.
Diethyl diallylmalonate: Contains two allyl groups instead of the pent-3-en-2-yl substituent
Uniqueness
Diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate is unique due to the presence of the pent-3-en-2-yl substituent, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where the pent-3-en-2-yl group is required .
特性
CAS番号 |
93043-89-1 |
|---|---|
分子式 |
C12H20O4 |
分子量 |
228.28 g/mol |
IUPAC名 |
diethyl 2-pent-3-en-2-ylpropanedioate |
InChI |
InChI=1S/C12H20O4/c1-5-8-9(4)10(11(13)15-6-2)12(14)16-7-3/h5,8-10H,6-7H2,1-4H3 |
InChIキー |
IBYCZEARGDTVQE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C)C=CC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)
![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
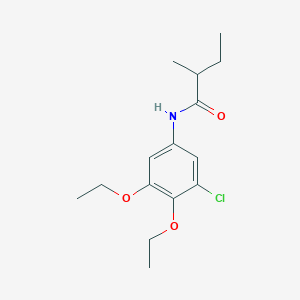
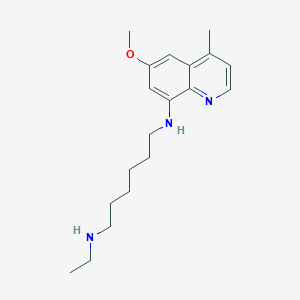



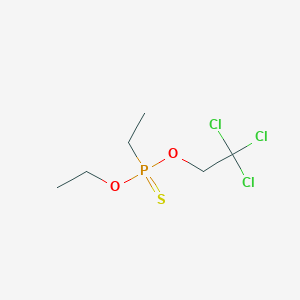
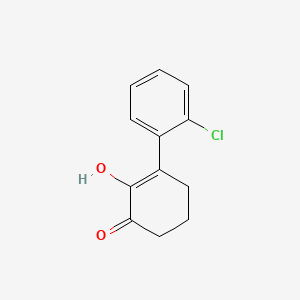
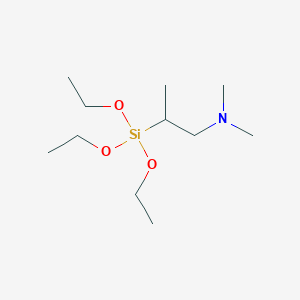

![N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14363409.png)
